molecular formula C17H25NO2 B3853998 N-[2-(3,4-dimethoxyphenyl)ethyl]bicyclo[2.2.1]heptan-2-amine

N-[2-(3,4-dimethoxyphenyl)ethyl]bicyclo[2.2.1]heptan-2-amine

Cat. No. B3853998
M. Wt: 275.4 g/mol
InChI Key: PMSIWNJDTXLLOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]bicyclo[2.2.1]heptan-2-amine, also known as DMPEA, is a psychoactive compound that belongs to the class of phenethylamines. It is a bicyclic compound that has been studied for its potential therapeutic effects on various neurological disorders.

Mechanism of Action

The exact mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]bicyclo[2.2.1]heptan-2-amine is not fully understood. However, it is believed to act as a serotonin receptor agonist, specifically at the 5-HT2A receptor. This receptor is involved in the regulation of mood, cognition, and perception. This compound has also been shown to have affinity for other receptors such as the dopamine D2 receptor and the alpha-1 adrenergic receptor.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects. It has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain, which may contribute to its psychoactive effects. This compound has also been shown to increase heart rate and blood pressure, which suggests that it may have cardiovascular effects.

Advantages and Limitations for Lab Experiments

One advantage of N-[2-(3,4-dimethoxyphenyl)ethyl]bicyclo[2.2.1]heptan-2-amine is that it is relatively easy to synthesize and purify. This makes it a useful tool compound for neuroscience research. However, one limitation is that its psychoactive effects may complicate the interpretation of experimental results. Additionally, the potential cardiovascular effects of this compound may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-[2-(3,4-dimethoxyphenyl)ethyl]bicyclo[2.2.1]heptan-2-amine. One area of interest is its potential therapeutic effects on neurological disorders such as depression and anxiety. Further research is needed to determine the safety and efficacy of this compound in humans. Another area of interest is its potential use as a tool compound in neuroscience research. Future studies could investigate the effects of this compound on specific brain circuits and receptors. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential cardiovascular effects.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]bicyclo[2.2.1]heptan-2-amine has been studied for its potential therapeutic effects on various neurological disorders such as depression, anxiety, and schizophrenia. It has been shown to have a similar chemical structure to other psychoactive compounds such as mescaline and MDMA, which suggests that it may have similar effects on the brain. This compound has also been studied for its potential use as a tool compound in neuroscience research.

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]bicyclo[2.2.1]heptan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2/c1-19-16-6-4-12(11-17(16)20-2)7-8-18-15-10-13-3-5-14(15)9-13/h4,6,11,13-15,18H,3,5,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMSIWNJDTXLLOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2CC3CCC2C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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